Ethyl 2-((4-(3,4-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate
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Description
The compound is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a common systemic herbicide used in the control of broadleaf weeds . It is the most widely used herbicide in the world, and is a key ingredient in many lawn care and weed-control products .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrimidine ring (a six-membered ring with two nitrogen atoms) attached to a dichlorophenoxy group and a methoxy group, and a sulfanyl group attached to an acetate .Scientific Research Applications
Synthesis of Complex Chemical Structures : A study demonstrated the use of similar compounds in the multi-component synthesis of complex chemical structures like tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones, which could have implications in developing novel chemical entities (Raja & Perumal, 2006).
Pharmacological Evaluation and Molecular Docking : Another research focused on synthesizing and evaluating the pharmacological potential of related compounds, revealing their antibacterial properties and moderate enzyme inhibition abilities. This suggests potential applications in developing new antibacterial agents (Siddiqui et al., 2014).
Chemical Transformations under Specific Conditions : A study explored the hydrolytic transformations of related compounds, indicating their utility in synthesizing diverse chemical structures, such as N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, under specific conditions (Rudyakova et al., 2006).
Antioxidative and Anti-Inflammatory Properties : Research on a derivative from the red seaweed Gracilaria opuntia revealed antioxidative and anti-inflammatory properties, suggesting potential applications in developing new anti-inflammatory agents (Makkar & Chakraborty, 2018).
Ring-Opening Chemical Reactions : A study demonstrated the use of similar compounds in ring-opening chemical reactions to create novel chemical structures, like homoallylic amines (Shimizu et al., 2010).
Synthesis of Sulfanyl-Substituted Compounds : Another study discussed the synthesis of sulfanyl-substituted compounds with potential applications in the development of new chemical entities (Watanabe et al., 2010).
Electrochemical Characterization : Research on the synthesis of functionalized polypyrroles indicates the potential of similar compounds in electrochemistry, particularly in developing materials with good conductivity and stability (Ho-Hoang et al., 1994).
Anti-Inflammatory Activity : A study on pyrimidinyl derivatives, including those related to the compound , showed significant anti-inflammatory activity, suggesting potential for developing new anti-inflammatory drugs (Jakubkienė et al., 2002).
Properties
IUPAC Name |
ethyl 2-[4-(3,4-dichlorophenoxy)-5-methoxypyrimidin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-3-22-13(20)8-24-15-18-7-12(21-2)14(19-15)23-9-4-5-10(16)11(17)6-9/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQJHENQLZRJMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C(=N1)OC2=CC(=C(C=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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